6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of fluorinated starting materials and cyclopropanation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: Similar in structure but with a bromine atom instead of fluorine.
1H-Cyclopropa[a]naphthalene: Another compound with a cyclopropane ring fused to a naphthalene system.
Uniqueness
6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
6-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H10FN/c11-7-1-2-10-9(4-7)8-3-6(8)5-12-10/h1-2,4,6,8,12H,3,5H2 |
InChI Key |
FMFRIEZANRVBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C=CC(=C3)F)NC2 |
Origin of Product |
United States |
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